Pyrithyldione

Description

PYRITHYLDIONE is a small molecule drug with a maximum clinical trial phase of II.

structure

Structure

3D Structure

Properties

IUPAC Name |

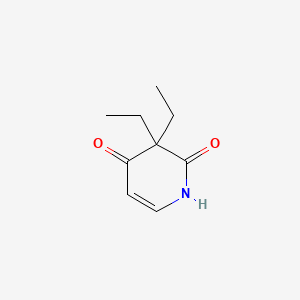

3,3-diethyl-1H-pyridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZASCBIBXNPDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C=CNC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045262 | |

| Record name | Pyrithyldione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-04-3 | |

| Record name | Pyrithyldione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrithyldione [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithyldione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrithyldione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrithyldione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithyldione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrithyldione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHYLDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrithyldione: A Technical History of a Sedative-Hypnotic Agent

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithyldione, a piperidinedione derivative, emerged in the mid-20th century as a sedative-hypnotic agent, intended as a safer alternative to the barbiturates of the era. This technical guide provides a comprehensive overview of the discovery, history, and eventual withdrawal of this compound. It details the chemical synthesis, pharmacological properties, and the significant adverse effect of agranulocytosis that led to its discontinuation. This document synthesizes available data on its mechanism of action as a central nervous system depressant and its role as a weak inducer of cytochrome P450 2D6. Experimental protocols for the synthesis of related compounds and for the preclinical evaluation of sedative-hypnotics are presented to provide a methodological context of the research conducted during its time.

Introduction

The mid-20th century was a period of significant discovery in psychopharmacology, with a pressing need for safer and more effective treatments for anxiety and insomnia. Barbiturates, the standard of care at the time, were fraught with problems of dependence, tolerance, and a narrow therapeutic index. In this context, this compound (3,3-diethyl-2,4(1H,3H)-pyridinedione) was developed and introduced as a novel non-barbiturate sedative and hypnotic. Initially marketed under trade names such as Presidon and Persedon, it was believed to offer an improved safety profile. However, post-marketing surveillance revealed a significant risk of a rare but severe adverse drug reaction, agranulocytosis, which ultimately led to its withdrawal from the market. This guide provides a detailed technical account of this compound's journey from discovery to discontinuation.

History and Discovery

While the invention of this compound as a psychoactive drug is credited to 1949, with an improved manufacturing process patented by Hoffmann-La Roche in 1959, its chemical history appears to predate this.[1][2] Notably, a patent was filed by Hoffmann-La Roche in 1937 for a co-crystal of this compound and propyphenazone, suggesting earlier research into this chemical entity.[2]

Timeline of Key Events:

-

1937: Hoffmann-La Roche files a patent for a co-crystal of this compound and propyphenazone.[2]

-

1949: this compound is invented as a psychoactive drug.[1]

-

1950s: this compound is marketed as a sedative-hypnotic (e.g., Presidon, Persedon).

-

1959: An improved method for the manufacture of this compound is patented by Roche.

-

Post-marketing: Reports of agranulocytosis associated with this compound use emerge.

-

Eventual Withdrawal: The drug is withdrawn from the market due to the unacceptable risk of agranulocytosis.

Chemical Synthesis

General Experimental Protocol for the Synthesis of 3,3-diethyl-2,4-pyridinedione Derivatives

This protocol is adapted from a known procedure for the synthesis of related compounds and provides a likely pathway for the synthesis of this compound.

Materials and Reagents:

-

2,4-pyridinedione

-

Sodium ethoxide

-

Ethyl iodide

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Deprotonation: To a solution of 2,4-pyridinedione in anhydrous ethanol, add sodium ethoxide. The ethoxide acts as a base to deprotonate the acidic methylene (B1212753) protons at the C-3 position of the pyridinedione ring, forming a resonance-stabilized enolate.

-

First Alkylation: To the solution of the enolate, add one equivalent of ethyl iodide. The enolate undergoes nucleophilic attack on the ethyl iodide, resulting in the formation of 3-ethyl-2,4-pyridinedione.

-

Second Deprotonation and Alkylation: A second equivalent of sodium ethoxide is added to deprotonate the remaining acidic proton at the C-3 position, followed by the addition of a second equivalent of ethyl iodide to yield 3,3-diethyl-2,4-pyridinedione (this compound).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up. The ethanol is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is neutralized with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound can then be purified by recrystallization or chromatography.

dot

Pharmacology

Mechanism of Action: Central Nervous System Depression

This compound exerts its sedative and hypnotic effects through its action as a central nervous system (CNS) depressant. While the precise molecular interactions were not fully elucidated during its time of use, it is now understood that many sedative-hypnotics of that era modulate the function of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. The presumed mechanism of action for this compound involves the potentiation of GABAergic neurotransmission. This is likely achieved through a positive allosteric modulation of the GABA-A receptor, which, upon activation, increases chloride ion influx into neurons, leading to hyperpolarization and a decrease in neuronal excitability.

dot

Pharmacodynamics

Quantitative pharmacodynamic data for this compound is scarce in modern literature. The table below summarizes the expected type of data that would have been generated during its development, based on contemporaneous preclinical and clinical study designs.

| Parameter | Description | Expected Value Range (Hypothetical) |

| ED₅₀ (Hypnotic Effect) | The dose required to induce sleep in 50% of the test subjects (typically rodents). | Data not available in searched literature. |

| GABA-A Receptor Binding (Ki) | The inhibition constant, indicating the binding affinity of this compound to the GABA-A receptor. | Data not available in searched literature. |

| CYP2D6 Induction | The ability of this compound to increase the expression and activity of the cytochrome P450 2D6 enzyme. | Weak inducer, increased O-demethylation of codeine by 20% in one study. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, are not well-documented in the available literature.

Experimental Protocols for Pharmacological Evaluation

The preclinical evaluation of sedative-hypnotic drugs during the mid-20th century relied on a battery of in vivo and in vitro tests to assess their efficacy and safety.

In Vivo Preclinical Screening of Sedative-Hypnotic Activity

Objective: To assess the sedative and hypnotic properties of a test compound in animal models.

Animal Model: Mice or rats.

Methodologies:

-

Open Field Test:

-

Principle: Measures spontaneous locomotor activity and exploratory behavior. A decrease in movement is indicative of sedation.

-

Procedure: Animals are placed in a novel, open arena, and their movements (e.g., line crossings, rearing) are recorded over a set period after administration of the test compound or vehicle.

-

-

Hole-Board Test:

-

Principle: Assesses exploratory behavior and anxiety. A reduction in head-dipping into holes suggests a sedative or anxiolytic effect.

-

Procedure: Animals are placed on a board with evenly spaced holes, and the number of head-dips is counted for a specific duration.

-

-

Rotarod Test:

-

Principle: Evaluates motor coordination and muscle relaxant effects. An inability to remain on a rotating rod indicates motor impairment, a common side effect of sedative-hypnotics.

-

Procedure: Animals are placed on a rotating rod, and the latency to fall is measured.

-

-

Potentiation of Barbiturate-Induced Sleep:

-

Principle: Determines if the test compound enhances the hypnotic effect of a known barbiturate (B1230296).

-

Procedure: Animals are pre-treated with the test compound, followed by a sub-hypnotic or hypnotic dose of a barbiturate (e.g., pentobarbital). The onset and duration of sleep (loss of righting reflex) are measured and compared to a control group receiving only the barbiturate.

-

dot

Adverse Effects: Agranulocytosis

The most significant and ultimately career-ending adverse effect of this compound was drug-induced agranulocytosis, a severe and life-threatening reduction in the number of white blood cells (neutrophils).

Clinical Evidence and Incidence

Case reports of agranulocytosis associated with this compound use emerged from various countries following its market introduction. A notable study in Spain estimated the incidence of this compound-associated agranulocytosis to be 35.6 cases per 100,000 patient-years. This represented a significantly elevated risk compared to the general population.

Proposed Mechanism of Agranulocytosis

The exact mechanism of this compound-induced agranulocytosis is not definitively established, but it is believed to be an idiosyncratic, immune-mediated reaction. Two primary hypotheses for drug-induced agranulocytosis are:

-

Immune-Mediated Destruction: The drug or its metabolite may act as a hapten, binding to neutrophil surface proteins and forming a neoantigen. This triggers an immune response, leading to the production of antibodies that target and destroy mature neutrophils and their precursors in the bone marrow.

-

Direct Myelotoxicity: The drug or a reactive metabolite could have a direct toxic effect on the bone marrow, specifically inhibiting the proliferation and differentiation of granulocyte progenitor cells.

dot

Withdrawal from the Market

The accumulating evidence of a causal link between this compound and agranulocytosis, a severe and potentially fatal condition, led to a re-evaluation of its benefit-risk profile. As safer alternatives with a lower propensity to cause such severe hematological adverse effects became available, regulatory agencies in various countries mandated the withdrawal of this compound from the market. The specific dates of withdrawal varied by country, but the overarching reason was the unacceptable risk of agranulocytosis.

Conclusion

The history of this compound serves as a critical case study in drug development and pharmacovigilance. Introduced with the promise of being a safer alternative to barbiturates, its unforeseen and severe toxicity highlighted the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions. While its clinical use was short-lived, the story of this compound underscores the continuous and evolving process of ensuring drug safety. The methodologies for synthesis and preclinical evaluation presented here provide a glimpse into the scientific landscape of the time and offer a valuable historical perspective for modern drug development professionals. The ultimate withdrawal of this compound due to safety concerns was a necessary step in protecting public health and a testament to the importance of a robust pharmacovigilance system.

References

An In-depth Technical Guide to the Synthesis of Pyrithyldione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithyldione, chemically known as 3,3-diethyl-2,4(1H,3H)-pyridinedione, is a sedative-hypnotic agent first synthesized in 1949.[1] It was historically used as an alternative to barbiturates but is no longer in clinical use due to adverse effects such as agranulocytosis.[1] Despite its discontinued (B1498344) therapeutic application, the synthesis of this compound and its analogs remains of interest to medicinal chemists and researchers studying structure-activity relationships of piperidinedione derivatives. This technical guide provides a comprehensive overview of the synthesis of this compound, including its precursors, detailed experimental protocols, and a mechanistic examination of the core reaction.

Synthesis Pathway Overview

The primary and most well-documented synthetic route to this compound involves the C-alkylation of a 2,4-pyridinedione precursor. This strategy leverages the acidic nature of the methylene (B1212753) protons at the C-3 position of the pyridinedione ring, which can be deprotonated by a strong base to form a nucleophilic enolate. This enolate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl halide to introduce the two ethyl groups.

Precursor Synthesis: 2,4-Pyridinedione

A crucial precursor for the synthesis of this compound is 2,4-pyridinedione. One common method for the synthesis of the related 6-aminopyrimidine-2,4-dione (a structural isomer of 2,4-pyridinedione with an amino group) involves the condensation of urea (B33335) and cyanoacetic acid.[2] A mixture of urea and cyanoacetic acid is heated with acetic anhydride. The resulting intermediate is then treated with a sodium hydroxide (B78521) solution to yield the pyrimidine-2,4-dione derivative.[2] While this specific protocol is for an aminated analog, similar condensation strategies are employed for the synthesis of the core 2,4-pyridinedione ring.

Core Synthesis of this compound

The core synthesis of this compound is achieved through the dialkylation of 2,4-pyridinedione.[3] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, and an alkylating agent, ethyl iodide.

Experimental Protocol: Synthesis of 3,3-diethyl-2,4-pyridinedione

This protocol details a base-mediated dialkylation of 2,4-pyridinedione.

Materials and Reagents:

| Reagent/Material | Grade |

| 2,4-Pyridinedione | Reagent |

| Sodium Ethoxide | Reagent |

| Ethyl Iodide | Reagent |

| Anhydrous Ethanol (B145695) | ACS Grade |

| Diethyl Ether | ACS Grade |

| Saturated aq. NH₄Cl | - |

| Saturated aq. NaCl | - |

| Anhydrous MgSO₄ | - |

| Dichloromethane | ACS Grade |

| Hexanes | ACS Grade |

| Ethyl Acetate (B1210297) | ACS Grade |

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pyridinedione (e.g., 5.0 g, 45.0 mmol).

-

Add anhydrous ethanol (100 mL) to the flask.

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (e.g., 6.74 g, 99.0 mmol) portion-wise to the stirred suspension. The mixture may become a clear solution as the sodium salt of the pyridinedione forms.

-

Alkylation: To the resulting solution, add ethyl iodide (e.g., 14.0 g, 90.0 mmol) dropwise via a dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified using column chromatography on silica (B1680970) gel.

Alternative Synthesis Route: Hoffmann-La Roche Patented Method

An improved method for the manufacture of this compound was patented by Hoffmann-La Roche in 1959. This method likely represents a refinement of the alkylation process to improve yield and purity for industrial-scale production.

Reaction Mechanism

The synthesis of this compound proceeds via a classic enolate alkylation mechanism. The key steps are:

-

Enolate Formation: The strong base, sodium ethoxide, deprotonates the acidic α-hydrogen at the C-3 position of the 2,4-pyridinedione ring, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbon of the ethyl iodide in an SN2 reaction, forming a new carbon-carbon bond.

-

Second Alkylation: The mono-alkylated intermediate still possesses an acidic proton at the C-3 position and undergoes a second deprotonation and subsequent alkylation to yield the final 3,3-diethyl-2,4-pyridinedione product.

Data Presentation

Quantitative Data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.2 g/mol | |

| Melting Point | 91 °C | |

| Appearance | Crystalline solid | |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml | |

| λmax | 304 nm |

Spectroscopic Data:

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available for viewing. | |

| ¹³C NMR | Spectra available for viewing. | |

| Mass Spec (EI) | Spectra available for viewing. | |

| IR Spectrum | Spectra available for viewing. |

Visualizations

Caption: Overall synthetic workflow for this compound.

References

Pyrithyldione: An In-Depth Technical Guide on its Inferred Mechanism of Action as a Sedative-Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrithyldione (also known as Presidon or Persedon) is a sedative-hypnotic agent developed in the mid-20th century.[1] While specific molecular binding and electrophysiological data for this compound are scarce, its mechanism of action is presumed to be similar to that of other piperidinedione derivatives and barbiturates, which act as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. This guide synthesizes the available information to present a probable mechanism of action, supported by the general principles of sedative-hypnotic pharmacology. It also provides historical context and outlines representative experimental protocols that would be employed to characterize such a compound today.

Inferred Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

The central nervous system's primary inhibitory neurotransmitter is GABA. Its effects are largely mediated by the GABAA receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻). The binding of GABA to its receptor opens the channel, allowing an influx of Cl⁻, which hyperpolarizes the neuron and reduces its excitability.

Sedative-hypnotics of the piperidinedione class are understood to enhance the effect of GABA at the GABAA receptor. It is hypothesized that this compound binds to an allosteric site on the GABAA receptor complex, distinct from the GABA binding site itself. This binding is thought to induce a conformational change in the receptor that increases the duration of chloride channel opening in response to GABA binding. This prolonged influx of chloride ions potentiates the inhibitory effect of GABA, leading to generalized CNS depression, which manifests as sedation and hypnosis.

This proposed mechanism is analogous to that of barbiturates, which were the predominant sedative-hypnotics during the period when this compound was in use.

Caption: Inferred signaling pathway of this compound at the GABAA receptor.

Quantitative Data

Specific quantitative data on this compound's binding affinity (Kd or Ki) or its potentiation of GABA-ergic currents (EC50) are not available in the reviewed literature. However, some pharmacological data exists regarding its effect on metabolic enzymes.

| Parameter | Value | Reference |

| CYP2D6 Induction | Increased O-demethylation of codeine by 20% | [1] |

Experimental Protocols

While specific experimental protocols for this compound are not documented in recent literature, the following are standard methodologies used to characterize the sedative-hypnotic effects and mechanism of action of a compound targeting the GABAA receptor.

In Vitro Electrophysiology: Patch-Clamp Recording

Objective: To determine if this compound modulates GABAA receptor function and to quantify its potency and efficacy.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells.

-

Drug Application: A baseline GABA response is established by applying a submaximal concentration of GABA (e.g., EC10-EC20).

-

Co-application: this compound at various concentrations is co-applied with GABA to determine its effect on the GABA-evoked current.

-

Data Analysis: The potentiation of the GABA-ergic current by this compound is quantified, and a concentration-response curve is generated to determine the EC50 (concentration for 50% of maximal potentiation).

Caption: A representative experimental workflow for electrophysiological analysis.

In Vivo Behavioral Assay: Loss of Righting Reflex

Objective: To assess the sedative-hypnotic effect of this compound in an animal model.

Methodology:

-

Animal Model: Adult male mice or rats are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Observation: Animals are placed in a supine position at regular intervals after drug administration.

-

Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself within a specified time (e.g., 30 seconds). The duration of the loss of righting reflex is recorded.

-

Data Analysis: A dose-response relationship for the induction and duration of the loss of righting reflex is established. The ED50 (dose required to induce loss of righting reflex in 50% of animals) can be calculated.

Toxicological Profile

This compound was reported to have a risk of causing agranulocytosis, a serious blood dyscrasia, which contributed to its withdrawal from the market.[1] As a CNS depressant, it would be expected to have additive or synergistic effects with other sedatives, such as alcohol and opioids, increasing the risk of respiratory depression and overdose.

Conclusion

While direct molecular evidence is lacking, the available information strongly suggests that this compound exerts its sedative-hypnotic effects through positive allosteric modulation of the GABAA receptor, a mechanism shared with other piperidinedione derivatives and barbiturates. Its clinical use was discontinued (B1498344) due to significant safety concerns. Further research, should it be undertaken for historical or comparative purposes, would require modern electrophysiological and binding assays to definitively elucidate its molecular interactions with the GABAA receptor complex.

References

Pyrithyldione: A Technical Whitepaper on its Historical Use as a Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithyldione, a piperidinedione derivative first synthesized in 1949, was historically marketed under trade names such as Presidon and Persedon as a sedative and hypnotic agent.[1] It was initially perceived as a safer alternative to barbiturates. However, its clinical use was ultimately curtailed due to a significant risk of severe adverse effects, most notably agranulocytosis. This technical guide provides a comprehensive overview of the historical use of this compound as a hypnotic drug, consolidating available quantitative data, detailing experimental protocols from its initial clinical evaluation, and outlining its known pharmacological properties and toxicological profile.

Introduction

The mid-20th century saw a concerted effort in pharmaceutical research to develop sedative-hypnotic drugs with improved safety profiles over the then-prevalent barbiturates. This compound (3,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyridine) emerged from this era of drug discovery, introduced in 1949 as a novel non-barbiturate hypnotic.[1] It was purported to induce sleep without the significant "hangover" effects associated with barbiturates. This guide aims to present the available scientific and clinical data on this compound to inform modern research into sedative-hypnotic drugs and to provide a historical context for drug safety and pharmacovigilance.

Clinical Pharmacology

Dosage and Efficacy

The primary clinical application of this compound was in the management of insomnia. The effective hypnotic dose was established in early clinical trials, with a summary of the findings presented in Table 1.

| Dosage (grams) | Number of Patients | Number of Doses | Hypnotic Effect | Side Effects |

| 0.2 | 16 | 32 | Fair | None |

| 0.4 | 50 | 148 | Good | Dizziness (1 patient), Nausea (1 patient) |

| 0.6 | 12 | 23 | Good | Dizziness (1 patient) |

| 0.8 | 3 | 5 | Good | None |

Table 1: Summary of Clinical Efficacy and Side Effects of this compound (Presidon) as a Hypnotic Agent.

Pharmacokinetics

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. Like other sedative-hypnotics of its time, its primary effect is attributed to a general depression of the central nervous system (CNS). There is no definitive evidence in the historical literature to suggest its interaction with specific neurotransmitter systems, such as the GABAergic system, which is the primary target for many modern hypnotic drugs.

Experimental Protocols

Initial Clinical Evaluation of Hypnotic Efficacy

The following protocol was employed in the initial clinical assessment of this compound (Presidon) as a hypnotic agent:

-

Patient Population: A total of 81 hospitalized patients experiencing insomnia who would have otherwise received a barbiturate (B1230296) hypnotic.

-

Drug Administration: this compound was administered orally in tablet form.

-

Dosage Regimen: Doses ranged from 0.2 to 0.8 grams.

-

Data Collection:

-

The hypnotic effect was evaluated by nursing staff and recorded in the patients' charts. The quality of sleep was categorized as "good" or "fair."

-

The occurrence of any side effects was also recorded.

-

-

Control: While not a formal placebo-controlled trial in the modern sense, the effects were implicitly compared to the expected outcomes with standard barbiturate therapy at the time.

Toxicology and Adverse Effects

Agranulocytosis

The most significant and ultimately dose-limiting toxicity of this compound was agranulocytosis, a severe and potentially fatal reduction in white blood cells. A case-population study provided a quantitative risk assessment for this adverse effect, as detailed in Table 2.

| Metric | Value | 95% Confidence Interval |

| Incidence of Agranulocytosis | 35.6 cases per 100,000 patient-years | 18.9 - 60.9 |

| Risk Ratio (compared to non-exposed population) | 109.6 | 57.5 - 191.5 |

Table 2: Estimated Risk of Agranulocytosis Associated with this compound Use.

Other Adverse Effects

As noted in the initial clinical trials, other reported side effects at therapeutic doses were generally mild and included dizziness and nausea.

Logical Relationships and Signaling Pathways

Due to the limited understanding of its specific molecular mechanism, a detailed signaling pathway for this compound cannot be constructed. However, a logical diagram illustrating the known properties and relationships of the drug is presented below.

Conclusion

This compound represents a noteworthy chapter in the history of hypnotic drug development. While it initially showed promise as a non-barbiturate sedative, its significant risk of causing agranulocytosis led to its withdrawal from clinical use. The lack of detailed pharmacokinetic and mechanistic data, a common issue with drugs from this era, underscores the advancements in drug development and regulatory standards over the past several decades. This historical account serves as a valuable case study for researchers in pharmacology and drug safety, highlighting the importance of thorough toxicological profiling and post-marketing surveillance.

References

Pyrithyldione: Unraveling the In Vivo Journey of a Forgotten Sedative

A Technical Guide on the Pharmacokinetics and Metabolism of 3,3-diethyl-2,4-dioxo-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithyldione, a sedative-hypnotic agent first synthesized in the mid-20th century, has long been relegated to the annals of pharmaceutical history. Despite its disuse, a comprehensive understanding of its in vivo behavior remains a relevant pursuit for toxicologists, pharmacologists, and drug historians. This technical guide synthesizes the sparse and historically scattered data on the pharmacokinetics and metabolism of this compound. Due to the cessation of its clinical use several decades ago, modern, detailed pharmacokinetic studies are unavailable. This guide, therefore, relies on a meticulous review of early toxicological reports and analogous data from structurally related compounds to construct a plausible, albeit incomplete, profile of this compound's absorption, distribution, metabolism, and excretion (ADME). The primary metabolic pathways are postulated to involve oxidative metabolism, with a known interaction with the CYP2D6 enzyme system. This document aims to provide a foundational understanding for researchers and to highlight the significant gaps in our knowledge of this once-used therapeutic agent.

Introduction

This compound, chemically known as 3,3-diethyl-2,4-dioxo-tetrahydropyridine and marketed under trade names such as Presidon and Persedon, was introduced as a sedative and hypnotic drug in 1949. It was initially perceived as a safer alternative to barbiturates. However, its clinical use was marred by reports of severe adverse effects, most notably agranulocytosis, a life-threatening blood disorder. Consequently, this compound was withdrawn from the market and is no longer in clinical use.

The study of obsolete drugs like this compound is not merely an academic exercise. Understanding their pharmacokinetic and metabolic profiles can provide valuable insights for the development of new therapeutic agents, particularly in predicting potential toxicities and drug-drug interactions of novel compounds with similar chemical scaffolds. Furthermore, a retrospective analysis of its metabolic fate can aid in forensic toxicology and in understanding the historical context of pharmacovigilance.

This guide endeavors to consolidate the fragmented information available on the in vivo pharmacokinetics and metabolism of this compound. Given the limitations of historical data, a definitive quantitative analysis is not possible. Instead, this document will present a qualitative and semi-quantitative overview based on the available literature.

Pharmacokinetics: A Qualitative Overview

Detailed pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, clearance, and bioavailability, have not been well-documented in publicly accessible literature. The era in which this compound was used predates the establishment of modern, standardized pharmacokinetic studies. However, based on its intended use as a hypnotic, it can be inferred that the drug was formulated for relatively rapid absorption and onset of action.

Absorption

As an orally administered sedative, this compound was likely designed for efficient absorption from the gastrointestinal tract. The lipophilic nature of the diethyl-substituted pyridine (B92270) ring would facilitate its passage across biological membranes.

Distribution

Following absorption, this compound would have been distributed throughout the body. Its sedative effects necessitate its ability to cross the blood-brain barrier and act on the central nervous system. The extent of plasma protein binding is unknown but would have been a critical determinant of its distribution and availability at the site of action.

Metabolism

The metabolism of this compound is the area with the most, albeit still limited, available information. It is known to be a substrate and an inducer of the cytochrome P450 enzyme system. Specifically, this compound has been identified as an inducer of CYP2D6. This interaction is significant as CYP2D6 is responsible for the metabolism of a wide range of clinically important drugs.

Based on the metabolism of structurally similar compounds, such as glutethimide, the primary metabolic pathways for this compound are likely to involve:

-

Oxidative Metabolism: Hydroxylation of the ethyl groups or the pyridine ring would be a probable primary metabolic step. This would increase the water solubility of the compound, preparing it for subsequent conjugation and excretion.

-

Conjugation: The hydroxylated metabolites would likely undergo phase II conjugation reactions, such as glucuronidation, to form highly water-soluble conjugates that can be readily eliminated from the body.

Excretion

The primary route of excretion for this compound and its metabolites is presumed to be renal. The metabolic conversion to more polar, water-soluble compounds is a prerequisite for efficient urinary excretion.

Experimental Protocols: A Historical Perspective

A hypothetical experimental workflow for studying this compound metabolism in that era might have included:

-

Animal Dosing: Administration of this compound to laboratory animals, likely via oral gavage.

-

Sample Collection: Collection of urine and feces over a specified period.

-

Extraction: Solvent-based extraction of the biological samples to isolate the drug and its metabolites.

-

Chromatography: Separation of the extracted compounds using paper or thin-layer chromatography.

-

Detection: Visualization of the separated compounds using non-specific colorimetric reagents or UV light.

-

Structural Elucidation: Limited structural information might have been inferred from the chromatographic behavior and chemical reactions of the isolated metabolites.

Visualization of Postulated Metabolic Pathway

The following diagram illustrates the hypothetical metabolic pathway of this compound based on the principles of drug metabolism and analogy with related compounds.

Caption: Postulated metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram outlines a generalized experimental workflow for in vivo drug metabolism studies.

Caption: Generalized experimental workflow for in vivo metabolism studies.

Conclusion and Future Directions

The available information on the pharmacokinetics and metabolism of this compound is exceedingly limited due to its early withdrawal from clinical use. This technical guide has synthesized the existing knowledge, primarily drawing qualitative inferences and parallels with structurally related compounds. The most concrete piece of information is its role as a CYP2D6 inducer, a fact that carries implications for potential drug-drug interactions.

To build a more complete picture of this compound's in vivo behavior, a significant research effort would be required. This would involve:

-

De novo Synthesis: The synthesis of this compound and its potential metabolites would be the first step.

-

Modern In Vitro Studies: The use of human liver microsomes and recombinant CYP enzymes could precisely identify the enzymes responsible for its metabolism and characterize the kinetics of these reactions.

-

In Vivo Animal Studies: Modern pharmacokinetic studies in animal models, utilizing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), would be necessary to determine key pharmacokinetic parameters and identify and quantify metabolites in biological matrices.

While the clinical relevance of this compound itself is minimal, a thorough investigation of its ADME properties could serve as a valuable case study in the broader context of drug metabolism and toxicology, particularly for heterocyclic compounds. It would also underscore the importance of comprehensive preclinical ADME studies in modern drug development to avoid the safety pitfalls that led to the demise of drugs like this compound.

Pyrithyldione toxicological profile and adverse effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithyldione (3,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyridine), formerly marketed under trade names such as Presidon and Persedon, is a sedative-hypnotic agent developed in the mid-20th century. Initially introduced as a safer alternative to barbiturates, its clinical use was ultimately discontinued (B1498344) due to significant safety concerns, most notably the risk of a severe and potentially fatal blood dyscrasia, agranulocytosis. This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its known adverse effects, available toxicological data, and the experimental methodologies relevant to its assessment. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the safety assessment of sedative-hypnotic compounds and the historical context of pharmacovigilance.

Introduction

This compound was synthesized in 1949 and was used as a sedative and hypnotic agent.[1] It was presumed to be less toxic than the barbiturates in use at the time.[1] However, subsequent clinical experience and epidemiological studies revealed a significant association with severe adverse effects, leading to its withdrawal from the market.[2] This guide synthesizes the available toxicological data on this compound, with a focus on its most clinically significant adverse effect, agranulocytosis, as well as its effects on the central nervous system and drug metabolism.

Toxicological Profile

Acute Toxicity

Subchronic and Chronic Toxicity

Detailed information from subchronic and chronic toxicity studies in animals is scarce for this compound. Such studies are crucial for identifying target organs of toxicity and establishing a "no observable effect level" (NOEL).

Neurotoxicity

As a sedative-hypnotic, the primary pharmacological effect of this compound is on the central nervous system (CNS). Overdose can lead to significant CNS depression. The concurrent use of this compound with other CNS depressants, such as heroin, has been reported to result in fatal intoxication.[1]

Adverse Effects in Humans

The most significant adverse effect associated with this compound is idiosyncratic drug-induced agranulocytosis, a severe and life-threatening reduction in the number of neutrophils.[2]

Agranulocytosis

Agranulocytosis is a serious condition characterized by a neutrophil count of less than 0.5 x 10⁹/L, which can be accompanied by fever and signs of infection. Several anecdotal case reports in the mid-20th century first suggested a link between this compound and this adverse event.

A subsequent case-control study provided robust evidence for this association. The study identified a significantly elevated risk of agranulocytosis in individuals exposed to this compound.

Table 1: Quantitative Data on this compound-Associated Agranulocytosis

| Parameter | Value | 95% Confidence Interval |

| Adjusted Odds Ratio | 200.11 | 22 - ∞ |

| Incidence (per 100,000 patient-years) | 35.6 | 18.9 - 60.9 |

| Risk Ratio (compared to non-exposed) | 109.6 | 57.5 - 191.5 |

The data clearly indicate a strong association between this compound use and the development of agranulocytosis. The high odds ratio and risk ratio underscore the clinical significance of this adverse effect, which ultimately led to the drug's withdrawal from the market.

Mechanism of Action

The precise molecular mechanism of action for this compound's sedative-hypnotic effects has not been extensively elucidated in the available literature. It is hypothesized that, like many sedative-hypnotics of its era, it may interact with the GABAergic system, potentially as a positive allosteric modulator of GABA-A receptors. However, direct evidence from receptor binding or electrophysiological studies is lacking.

The mechanism underlying this compound-induced agranulocytosis is also not fully understood but is considered to be an idiosyncratic, likely immune-mediated, reaction.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance rates in humans, are not well-documented in the readily available literature. The processes of absorption, distribution, metabolism, and excretion (ADME) are fundamental to understanding a drug's efficacy and toxicity.

Metabolism

This compound is known to be an inducer of the cytochrome P450 enzyme CYP2D6. In studies, it was shown to increase the O-demethylation of codeine by 20%. This property indicates a potential for drug-drug interactions, where this compound could accelerate the metabolism of other drugs that are substrates of CYP2D6, potentially reducing their efficacy.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines general methodologies relevant to the toxicological assessment of sedative-hypnotic drugs and the investigation of drug-induced agranulocytosis.

Assessment of Sedative-Hypnotic Activity in Animal Models

Standard preclinical tests are used to evaluate the sedative and hypnotic properties of a compound.

-

Open-Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A sedative compound would be expected to decrease the distance traveled and the frequency of rearing.

-

Rotarod Test: This test evaluates motor coordination. Animals are placed on a rotating rod, and the latency to fall is measured. Sedative-hypnotics typically impair performance on this task.

-

Pentobarbital-Induced Sleeping Time: The ability of a compound to potentiate the hypnotic effect of a barbiturate (B1230296) like pentobarbital (B6593769) is a common screening method for sedative-hypnotics. An increase in the duration of sleep induced by pentobarbital in the presence of the test compound indicates a hypnotic effect.

Caption: Workflow for preclinical assessment of sedative-hypnotic activity.

Investigation of Drug-Induced Agranulocytosis

A case-control study is a common epidemiological design used to investigate the association between a drug and a rare adverse event like agranulocytosis.

-

Case Definition: Cases are defined as patients with a confirmed diagnosis of agranulocytosis (neutrophil count < 0.5 x 10⁹/L).

-

Control Selection: Controls are selected from the same population as the cases but do not have agranulocytosis.

-

Exposure Assessment: The history of drug exposure is meticulously collected for both cases and controls.

-

Data Analysis: The odds of exposure to the drug in the case group are compared to the odds of exposure in the control group to calculate an odds ratio (OR).

References

Methodological & Application

Analytical Methods for the Detection of Pyrithyldione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithyldione (3,3-diethyl-2,4(1H,3H)-pyridinedione) is a sedative and hypnotic drug that was previously used for the treatment of insomnia. Although its use has largely been discontinued (B1498344) in clinical practice, its detection remains relevant in forensic toxicology and research settings. This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. These methods are essential for accurate quantification and confirmation of this compound in samples such as blood, urine, and plasma.

Analytical Techniques Overview

The primary methods for the detection and quantification of this compound are GC-MS and LC-MS/MS. These techniques offer high sensitivity and selectivity, which are crucial for the analysis of trace amounts of drugs in complex biological samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent chromatographic separation and mass spectral data for unambiguous identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for non-volatile and thermally labile compounds. It is often the method of choice for rapid and high-throughput analysis in clinical and forensic toxicology.[1]

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively available in recent literature, the following tables summarize typical performance characteristics for the analysis of similar sedative-hypnotic drugs using GC-MS and LC-MS/MS. These values can be considered as target parameters during method development and validation for this compound.

Table 1: Typical Performance Characteristics for GC-MS Analysis of Sedative-Hypnotics in Whole Blood [2][3]

| Parameter | Typical Value |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | > 80% |

Table 2: Typical Performance Characteristics for LC-MS/MS Analysis of Sedative-Hypnotics in Urine/Plasma [4][5]

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Whole Blood

This protocol describes a general procedure for the extraction and analysis of this compound from whole blood samples using GC-MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Materials: Whole blood sample, internal standard (e.g., a deuterated analog or a structurally similar compound), 1M sodium hydroxide (B78521), extraction solvent (e.g., n-butyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate), anhydrous sodium sulfate, centrifuge, vortex mixer, evaporator.

-

Procedure:

-

Pipette 1 mL of whole blood into a 15 mL glass centrifuge tube.

-

Add the internal standard solution.

-

Add 1 mL of 1M sodium hydroxide to basify the sample. Vortex for 30 seconds.

-

Add 5 mL of the extraction solvent.

-

Cap and vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

2. GC-MS Instrumental Parameters

-

Gas Chromatograph:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 300°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol provides a general method for the rapid and sensitive analysis of this compound in urine samples using LC-MS/MS.

1. Sample Preparation: Dilute-and-Shoot

-

Materials: Urine sample, internal standard solution, methanol, water, 0.1% formic acid, centrifuge, vortex mixer.

-

Procedure:

-

Pipette 100 µL of urine into a microcentrifuge tube.

-

Add 900 µL of a solution containing the internal standard in 50:50 methanol:water with 0.1% formic acid.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard need to be determined by direct infusion.

-

Method Validation

For both GC-MS and LC-MS/MS methods, a full validation should be performed according to established guidelines (e.g., FDA, EMA, or SWGTOX). The validation should assess the following parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Recovery: The efficiency of the extraction procedure.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound in biological samples. While specific performance data for this compound is limited, the provided protocols and typical validation parameters for similar compounds offer a strong starting point for method development and validation. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including sample throughput, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the reliability and accuracy of the results obtained.

References

- 1. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msacl.org [msacl.org]

- 5. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Studying Pyrithyldione's Effect on CYP2D6

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for investigating the effects of Pyrithyldione on the cytochrome P450 2D6 (CYP2D6) enzyme. This compound, a sedative-hypnotic drug, has been reported to be a weak inducer of CYP2D6.[1] Cytochrome P450 enzymes, particularly CYP2D6, are crucial in the metabolism of a significant number of clinically used drugs.[2][3][4][5] Alterations in CYP2D6 activity can lead to significant drug-drug interactions, affecting drug efficacy and safety. While CYP2D6 has traditionally been considered non-inducible by xenobiotics, recent studies suggest modest induction is possible under specific conditions. This protocol outlines both in vitro and in vivo methodologies to rigorously assess the inductive potential of this compound on CYP2D6.

Introduction

Cytochrome P450 2D6 (CYP2D6) is a key enzyme responsible for the metabolism of approximately 20-25% of clinically prescribed drugs. The activity of CYP2D6 is highly polymorphic, leading to varied drug responses among individuals. Understanding the potential of xenobiotics to modulate CYP2D6 activity is paramount in drug development to predict and mitigate the risk of adverse drug reactions and drug-drug interactions.

This compound has been identified as a CYP2D6 inducer, although it is considered less potent than other known inducers of different CYP enzymes. This protocol provides a comprehensive framework for characterizing the inductive effect of this compound on CYP2D6 using both in vitro and in vivo experimental models. The in vitro component utilizes primary human hepatocytes, a gold standard for studying CYP induction, with specific modifications to the culture conditions based on recent findings that suggest the presence of certain supplements like dexamethasone (B1670325) can mask CYP2D6 induction. The in vivo protocol describes a study in CYP2D6-humanized mice to assess the physiological relevance of any observed induction.

In Vitro Protocol: CYP2D6 Induction in Primary Human Hepatocytes

This protocol is designed to assess the potential of this compound to induce CYP2D6 expression and activity in a highly relevant in vitro system.

1. Materials

-

Cryopreserved primary human hepatocytes (at least three different donors)

-

Hepatocyte culture medium (dexamethasone-free)

-

This compound

-

Positive Controls:

-

Rifampicin (for CYP3A4 induction)

-

Omeprazole (for CYP1A2 induction)

-

Cortisol (as a potential positive control for CYP2D6 induction)

-

-

Negative Control: Vehicle (e.g., 0.1% DMSO)

-

CYP2D6 probe substrate: Dextromethorphan (B48470)

-

CYP3A4 probe substrate: Midazolam

-

CYP1A2 probe substrate: Phenacetin (B1679774)

-

LC-MS/MS system for metabolite quantification

-

Reagents for RNA extraction and qRT-PCR

2. Experimental Workflow

3. Detailed Methodology

-

Hepatocyte Culture:

-

Thaw and seed cryopreserved human hepatocytes in collagen-coated 24- or 48-well plates according to the supplier's instructions.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Allow the cells to acclimate for 24-48 hours before treatment. The culture medium used throughout the experiment must be free of dexamethasone.

-

-

Treatment:

-

Prepare stock solutions of this compound, positive controls, and the vehicle control.

-

On the day of treatment, dilute the compounds to their final concentrations in fresh, pre-warmed, dexamethasone-free hepatocyte culture medium.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include positive controls (e.g., 10 µM Rifampicin for CYP3A4, 50 µM Omeprazole for CYP1A2, and 1 µM Cortisol for CYP2D6) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells with the test compounds for 72 hours, with daily media changes.

-

-

Endpoint Analysis:

-

mRNA Analysis: After the 72-hour incubation, harvest the cells for RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP2D6, CYP3A4, and CYP1A2.

-

Enzyme Activity Assay: Following the 72-hour treatment, wash the cells and incubate them with a cocktail of probe substrates (e.g., 5 µM dextromethorphan for CYP2D6, 2 µM midazolam for CYP3A4, and 50 µM phenacetin for CYP1A2) in fresh medium for a specified time (e.g., 60 minutes).

-

Collect the supernatant and analyze the formation of the respective metabolites (dextrorphan, 1'-hydroxymidazolam, and acetaminophen) using a validated LC-MS/MS method.

-

4. Data Presentation

Table 1: In Vitro CYP mRNA Induction by this compound

| Compound | Concentration (µM) | CYP2D6 mRNA Fold Induction (Mean ± SD) | CYP3A4 mRNA Fold Induction (Mean ± SD) | CYP1A2 mRNA Fold Induction (Mean ± SD) |

| Vehicle Control | 0.1% DMSO | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |

| This compound | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Cortisol | 1 | |||

| Rifampicin | 10 | |||

| Omeprazole | 50 |

Table 2: In Vitro CYP Enzyme Activity Induction by this compound

| Compound | Concentration (µM) | CYP2D6 Activity (% of Vehicle Control) | CYP3A4 Activity (% of Vehicle Control) | CYP1A2 Activity (% of Vehicle Control) |

| Vehicle Control | 0.1% DMSO | 100 ± 15 | 100 ± 20 | 100 ± 18 |

| This compound | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Cortisol | 1 | |||

| Rifampicin | 10 | |||

| Omeprazole | 50 |

In Vivo Protocol: Assessment of CYP2D6 Induction in Humanized Mice

This protocol outlines an in vivo study to determine if this compound induces CYP2D6 activity in a physiologically relevant animal model.

1. Materials

-

CYP2D6-humanized mice

-

This compound

-

CYP2D6 probe drug: Dextromethorphan

-

Vehicle for this compound and Dextromethorphan

-

Equipment for oral gavage and blood collection

-

LC-MS/MS system for pharmacokinetic analysis

2. Experimental Workflow

3. Detailed Methodology

-

Animal Model and Acclimation:

-

Use adult male CYP2D6-humanized mice.

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

-

Treatment Groups:

-

Divide the mice into at least two groups: a vehicle control group and a this compound-treated group (n ≥ 6 per group).

-

-

Dosing:

-

Pre-treat the this compound group with a selected dose of this compound (e.g., daily by oral gavage for 7 days). The vehicle group receives the vehicle on the same schedule.

-

On the last day of pre-treatment, administer a single oral dose of the CYP2D6 probe drug, dextromethorphan (e.g., 10 mg/kg), to all animals.

-

-

Pharmacokinetic Sampling:

-

Collect blood samples at multiple time points after dextromethorphan administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma and store it at -80°C until analysis.

-

-

Bioanalysis and Pharmacokinetic Analysis:

-

Quantify the plasma concentrations of dextromethorphan and its CYP2D6-mediated metabolite, dextrorphan, using a validated LC-MS/MS method.

-

Calculate the key pharmacokinetic parameters for both dextromethorphan and dextrorphan, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and apparent oral clearance (CL/F) of dextromethorphan.

-

Calculate the AUC ratio of dextrorphan to dextromethorphan as an indicator of CYP2D6 activity.

-

4. Data Presentation

Table 3: Pharmacokinetic Parameters of Dextromethorphan in CYP2D6-Humanized Mice

| Treatment Group | Dextromethorphan Cmax (ng/mL) | Dextromethorphan AUC (ng*h/mL) | Dextromethorphan CL/F (mL/h/kg) |

| Vehicle Control | |||

| This compound |

Table 4: Dextrorphan to Dextromethorphan AUC Ratio

| Treatment Group | Dextrorphan AUC (ng*h/mL) | Dextrorphan/Dextromethorphan AUC Ratio |

| Vehicle Control | ||

| This compound |

Conclusion

The protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound's inductive effect on CYP2D6. The in vitro assay, with its specific culture conditions, is designed to provide a sensitive measure of direct induction potential at the cellular level. The in vivo study in CYP2D6-humanized mice will then allow for the assessment of the physiological and pharmacokinetic consequences of this potential induction. Together, the data generated from these studies will provide valuable insights for researchers, scientists, and drug development professionals in understanding and predicting the drug-drug interaction profile of this compound.

References

- 1. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. In Vitro CYP Induction in Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ten Years’ Experience with the CYP2D6 Activity Score: A Perspective on Future Investigations to Improve Clinical Predictions for Precision Therapeutics | MDPI [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of Pyrithyldione's Sedative-Hypnotic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithyldione is a sedative-hypnotic agent historically used for the treatment of insomnia.[1][2] Its mechanism of action, like many sedative-hypnotics, is presumed to involve the potentiation of γ-aminobutyric acid (GABA)nergic neurotransmission through positive allosteric modulation of the GABA-A receptor.[3][4][5] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. Positive allosteric modulators enhance the effect of GABA, leading to increased neuronal inhibition and resulting in sedative and hypnotic effects.

These application notes provide detailed protocols for key in vitro assays to characterize the sedative-hypnotic activity of this compound and similar compounds. The assays described will enable the determination of a compound's affinity for the GABA-A receptor, its functional effect on receptor activity, and its potential for cytotoxicity in neuronal cells.

Key In Vitro Assays

The sedative-hypnotic properties of a compound like this compound can be assessed through a series of in vitro assays:

-

Radioligand Binding Assays: To determine the binding affinity of the compound to the GABA-A receptor.

-

Electrophysiological Assays: To measure the functional modulation of the GABA-A receptor by the compound.

-

Cell Viability Assays: To assess the cytotoxic potential of the compound in neuronal cells, ensuring that the observed effects are not due to cell death.

Data Presentation: Quantitative Analysis of Sedative-Hypnotic Activity

Due to the limited availability of specific in vitro quantitative data for this compound, the following tables present representative data for other known sedative-hypnotic drugs that act on the GABA-A receptor. This data serves as a reference for the expected range of values when testing new compounds.

Table 1: GABA-A Receptor Binding Affinities (Ki) of Representative Sedative-Hypnotics

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Diazepam | α1β2γ2 | [³H]Flumazenil | 1.5 - 10 | |

| Zolpidem | α1β2γ2 | [³H]Flumazenil | 20 - 50 | |

| Clobazam | α2-containing | [³H]Flumazenil | ~10 | |

| AZD7325 | α2,3-containing | [¹¹C]Flumazenil | 15 |

Table 2: Functional Potency (EC50) of Representative Sedative-Hypnotics on GABA-A Receptors

| Compound | Receptor Subtype | Assay Type | EC50 (µM) | Reference |

| Diazepam | α1β2γ2 | Electrophysiology | 0.1 - 1 | |

| Propofol | α1β2γ2 | Electrophysiology | 1 - 10 | |

| Pentobarbital | α1β2γ2 | Electrophysiology | 10 - 50 |

Table 3: Cytotoxicity (IC50) of Representative Compounds in Neuronal Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Bicuculline | hiPSC-derived neurons | MTT Assay | 2600 | |

| Lidocaine | SH-SY5Y | MTT Assay | >1000 | |

| Bupivacaine | SH-SY5Y | MTT Assay | ~500 |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for GABA-A receptor radioligand binding assay.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]Flumazenil (specific activity ~80 Ci/mmol)

-

Non-specific binding control: Clonazepam (1 µM)

-

Test compound (e.g., this compound) at various concentrations

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in fresh Assay Buffer and centrifuging again.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or 1 µM Clonazepam (for non-specific binding) or test compound at various concentrations.

-

50 µL of [³H]Flumazenil (final concentration ~1 nM).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay

This protocol is used to measure the potentiation of GABA-induced currents by a test compound in Xenopus oocytes expressing recombinant GABA-A receptors.

Diagram: TEVC Experimental Workflow

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

-

GABA stock solution

-

Test compound (e.g., this compound) stock solution

-

Two-electrode voltage clamp amplifier and data acquisition system

Protocol:

-

Oocyte Preparation:

-

Inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

-

Incubate the oocytes at 18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -60 mV.

-

Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with various concentrations of the test compound.

-

Wash the oocyte with ND96 solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

-

Calculate the percentage potentiation of the GABA current by the test compound.

-

Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation).

-

MTT Cell Viability Assay

This protocol assesses the potential cytotoxicity of a compound on a neuronal cell line.

Diagram: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Materials:

-